Chromium(III) phosphate tetrahydrate

Beschreibung

BenchChem offers high-quality Chromium(III) phosphate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium(III) phosphate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

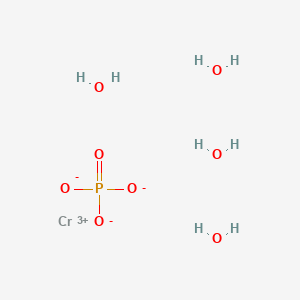

chromium(3+);phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZHAJJRIRDSTG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH8O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703782 | |

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-59-4 | |

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromium(III) Phosphate Tetrahydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(III) phosphate is an inorganic compound that exists in several hydrated forms, with the tetrahydrate, CrPO₄·4H₂O, being a significant variant.[1] This guide provides a comprehensive technical overview of chromium(III) phosphate tetrahydrate, detailing its chemical formula, molecular structure, physicochemical properties, and established synthesis protocols. It serves as a critical resource for professionals in research and development, offering insights into the compound's characterization, applications, and safe handling. The content herein is grounded in authoritative scientific literature to ensure accuracy and reliability for its intended expert audience.

Chemical Identity and Formula

Chromium(III) phosphate tetrahydrate is an inorganic compound where chromium exhibits a +3 oxidation state.[2] It is one of several hydrated forms of chromium(III) phosphate, which also include the anhydrous (CrPO₄) and hexahydrate (CrPO₄·6H₂O) versions.[3] Each form possesses distinct physical properties, such as color, with the anhydrous form being green and the hexahydrate appearing violet.[3]

| Identifier | Value | Source |

| Chemical Name | Chromium(III) Phosphate Tetrahydrate | [4] |

| Chemical Formula | CrPO₄·4H₂O | [1][5] |

| CAS Number | 10101-59-4 | [1][4][6] |

| Molar Mass | 219.03 g/mol | [5] |

| Synonyms | Chromic phosphate tetrahydrate | [7] |

Molecular and Crystal Structure

The definitive crystal structure of the tetrahydrate is less commonly detailed in literature compared to the anhydrous forms. However, the structure of anhydrous β-CrPO₄ is known to be orthorhombic, consisting of infinite chains of trans edge-sharing CrO₆ octahedra linked by PO₄ tetrahedra.[3][8] In the hydrated forms, it is understood that water molecules act as ligands, coordinating with the chromium(III) ion and participating in the crystal lattice's hydrogen-bonding network. The central chromium(III) ion is typically octahedrally coordinated by oxygen atoms from both the phosphate anions and the water molecules.

Caption: Workflow for the laboratory synthesis of CrPO₄·4H₂O.

Applications

Chromium(III) phosphate and its hydrates have a range of industrial and research applications stemming from their chemical stability and physical properties.

-

Anti-Corrosive Pigments: Paints and coatings containing chromium(III) phosphate are used to protect metal surfaces (such as zinc and aluminum alloys) from corrosion. [3][9]* Catalysis: It serves as a catalyst in various chemical processes, including the alkylation of aromatic hydrocarbons in the polymer industry. [3][4][10]* Polymer Manufacturing: Used as an additive in the production of polymers. [1][10]* Vibration and Noise Dampening: Formulations containing chromium(III) phosphate-silicate are used as laminated structures in motors to reduce vibration and noise. [3][11]

Safety and Handling

As with all chemical compounds, proper safety protocols must be observed when handling chromium(III) phosphate tetrahydrate.

-

Hazard Identification: The compound is associated with warnings for being harmful if swallowed and causing skin and eye irritation. [7]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O) is a versatile inorganic compound with significant applications in materials science, catalysis, and industrial manufacturing. A thorough understanding of its chemical structure, properties, and synthesis is essential for its effective and safe utilization in research and development. The protocols and data presented in this guide offer a foundational resource for scientists and professionals working with this compound, enabling them to leverage its properties while adhering to best practices in the laboratory.

References

-

FUNCMATER. Chromium(III) phosphate tetrahydrate (CrPO4•4H2O)-Powder. [Link]

-

Wikipedia. Chromium(III) phosphate. [Link]

-

MySkinRecipes. Chromium(III)phosphate tetrahydrate. [Link]

-

Fisher Scientific. Chromium(III) phosphate tetrahydrate. [Link]

-

P&S Chemicals. Product information, Chromium(iii) phosphate 4-hydrate. [Link]

-

Wikiwand. Chromium(III) phosphate. [Link]

-

American Elements. Chromium Phosphate Tetrahydrate. [Link]

-

ScienceDirect. Synthesis of esoporous chromium phosphates via solid-state reaction at low temperature. [Link]

- Google Patents.

-

PubChem. Chromium phosphate (CrPO4). [Link]

- Google Patents.

-

NISCAIR Online Periodicals Repository. Kinetics & Mechanism of Formation of Chromium(III) Phosphate Complexes from Tetraaquomonomalonatochromium(III) Cation & Orthophosphoric Acid. [Link]

-

Proprep. What properties are associated with CrPO4?. [Link]

-

Wikipedia. Thermal decomposition. [Link]

-

Brainly.com. [FREE] What is the formula for chromium (III) phosphate trihydrate and cobalt (II) phosphate octahydrate?. [Link]

-

YouTube. Thermal Decomposition. [Link]

-

ResearchGate. (PDF) Structure and thermal decomposition of Cs2HPO4 · 2H2O. [Link]

-

ResearchGate. Thermal decomposition of brushite, CaHPO 4·2H 2O to monetite CaHPO 4 and the formation of an amorphous phase. [Link]

-

ResearchGate. On the Thermal Decomposition of Cerium(IV) Hydrogen Phosphate Ce(PO4)(HPO4)0.5(H2O)0.5 | Request PDF. [Link]

Sources

- 1. wholesale Chromium(III) phosphate tetrahydrate Powder- FUNCMATER [funcmater.com]

- 2. brainly.com [brainly.com]

- 3. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 4. Chromium(III) phosphate tetrahydrate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. americanelements.com [americanelements.com]

- 8. wikiwand.com [wikiwand.com]

- 9. Chromium(III)phosphate tetrahydrate [myskinrecipes.com]

- 10. 024110.18 [thermofisher.com]

- 11. Chromium(III) phosphate tetrahydrate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of Chromium(III) Phosphate Tetrahydrate

This guide provides a comprehensive overview of the synthesis, preparation, and characterization of Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O), a compound of significant interest in various industrial and research applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles, detailed experimental protocols, and critical analytical validation techniques pertinent to this inorganic compound.

Introduction: The Significance of Chromium(III) Phosphate and its Hydrates

Chromium(III) phosphate exists in several forms, most notably as an anhydrous salt (CrPO₄) and various hydrates (CrPO₄·nH₂O, where n can be 4 or 6).[1][2] These compounds are deeply colored solids, with the anhydrous form being green and the hexahydrate appearing violet.[1][2] The specific hydrate, Chromium(III) phosphate tetrahydrate, is a dark, powdered solid.[3][4]

The applications of chromium(III) phosphate are diverse, ranging from its use as an anti-corrosive pigment in paints and coatings to a catalyst in polymerization and a material for dampening vibration and noise in motors.[1][2][5][6] In the context of materials science and potentially in pharmaceutical applications, the controlled synthesis of a specific hydrate is crucial as the degree of hydration significantly influences the material's physicochemical properties, including its crystal structure, thermal stability, and solubility.

This guide focuses specifically on the tetrahydrate form, providing a detailed exploration of its synthesis via a reproducible precipitation method.

Mechanistic Insights into Chromium(III) Phosphate Precipitation

The synthesis of Chromium(III) phosphate tetrahydrate is primarily achieved through a precipitation reaction in an aqueous medium. This process involves the controlled reaction of a soluble Chromium(III) salt with a phosphate source. The fundamental reaction can be represented by the net ionic equation:

Cr³⁺(aq) + PO₄³⁻(aq) → CrPO₄(s)

In reality, the chromium(III) ion in aqueous solution exists as a hydrated complex, [Cr(H₂O)₆]³⁺. The formation of the chromium phosphate precipitate is a result of the displacement of the coordinated water molecules by phosphate ions. The degree of hydration of the final product is influenced by several key experimental parameters, including reactant concentrations, temperature, pH, and the rate of addition of reactants.

The following diagram illustrates the conceptual workflow of the precipitation synthesis:

Caption: Workflow for the precipitation synthesis of CrPO₄·4H₂O.

Detailed Experimental Protocol: Precipitation Synthesis of Chromium(III) Phosphate Tetrahydrate

This protocol outlines a reliable method for the synthesis of Chromium(III) phosphate tetrahydrate through the reaction of Chromium(III) chloride and phosphoric acid.

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | ≥98% | Sigma-Aldrich |

| Phosphoric acid | H₃PO₄ | 85% (w/w) aq. soln. | Fisher Scientific |

| Sodium hydroxide | NaOH | ≥98% | Merck |

| Deionized water | H₂O | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

pH meter

-

Heating mantle with temperature controller

-

Büchner funnel and vacuum flask

-

Oven

Step-by-Step Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of Chromium(III) chloride by dissolving an appropriate amount of CrCl₃·6H₂O in deionized water.

-

Prepare a 0.5 M solution of phosphoric acid from the 85% stock solution.

-

-

Reaction Setup:

-

Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and a pH probe.

-

Add 200 mL of the 0.5 M Chromium(III) chloride solution to the flask.

-

-

Precipitation:

-

Begin stirring the Chromium(III) chloride solution at a moderate speed (e.g., 300 rpm).

-

Slowly add the 0.5 M phosphoric acid solution from the dropping funnel to the flask at a rate of approximately 5 mL/min.

-

Monitor the pH of the solution. A precipitate will begin to form.

-

After the addition of the phosphoric acid is complete, adjust the pH of the mixture to approximately 3.5-4.0 by the dropwise addition of a 1 M sodium hydroxide solution. This pH range is critical for the formation of the desired phosphate species.

-

-

Digestion of the Precipitate:

-

Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours with continuous stirring. This "digestion" step promotes the growth of larger, more easily filterable crystals and helps in achieving the desired hydration state.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of deionized water to remove any unreacted salts and impurities. Continue washing until the filtrate is free of chloride ions (test with AgNO₃ solution).

-

Finally, wash the precipitate with a small amount of ethanol to facilitate drying.

-

-

Drying:

-

Carefully transfer the filter cake to a watch glass and dry it in an oven at a controlled temperature of 50-60 °C for 24 hours. Higher temperatures should be avoided to prevent the loss of water of hydration.

-

The following diagram illustrates the key steps in the experimental procedure:

Caption: Step-by-step experimental workflow for the synthesis.

Analytical Validation and Characterization

To confirm the successful synthesis of Chromium(III) phosphate tetrahydrate and to assess its purity and physicochemical properties, a suite of analytical techniques should be employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | CrPO₄·4H₂O | [4] |

| Molecular Weight | 219.03 g/mol | [4] |

| Appearance | Dark powder | [3][4] |

| Density | 2.26 g/cm³ | [4] |

| Solubility in Water | Insoluble | [7][8] |

| Solubility in Acids | Soluble | [4] |

Characterization Techniques

-

X-ray Diffraction (XRD): This is a primary technique for identifying the crystalline phase of the synthesized material. The obtained XRD pattern should be compared with reference patterns for Chromium(III) phosphate hydrates to confirm the crystal structure of the tetrahydrate.

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the water content of the synthesized hydrate. For CrPO₄·4H₂O, a weight loss corresponding to four water molecules is expected upon heating. The dehydration process may occur in one or more steps, providing insights into the binding strength of the water molecules.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the characteristic vibrational modes of the phosphate group (PO₄³⁻) and the water of hydration (O-H stretching and H-O-H bending vibrations).

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides information about the morphology and particle size of the synthesized powder. Coupled with EDS, it allows for the elemental analysis of the sample, confirming the presence of chromium, phosphorus, and oxygen in the expected ratios.

The relationship between the synthesis parameters and the final product characteristics is crucial for reproducible results. The following diagram illustrates this relationship:

Caption: Influence of synthesis parameters on product characteristics.

Safety and Handling

Chromium(III) compounds are generally less toxic than Chromium(VI) compounds. However, standard laboratory safety precautions should always be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powdered product in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and preparation of Chromium(III) phosphate tetrahydrate. By carefully controlling the experimental parameters of the precipitation reaction, researchers can reliably produce this specific hydrate. The comprehensive analytical validation methods outlined are essential for ensuring the quality and purity of the final product, which is paramount for its successful application in various scientific and industrial fields.

References

-

Wikipedia. Chromium(III) phosphate. [Link]

- Google Patents.

-

RSC Publishing. A Review on Synthesis and Engineering of Crystal Precursors Produced Via Coprecipitation for Multicomponent Lithium-Ion Battery. [Link]

-

YouTube. How to Write the for Equation for CrPO4 + H2O. [Link]

-

FUNCMATER. Chromium(III) phosphate tetrahydrate (CrPO4•4H2O)-Powder. [Link]

-

American Elements. Chromium Phosphate Tetrahydrate. [Link]

- Google Patents.

-

ResearchGate. X-ray diffraction (XRD) pattern of chromium oxide powder sample, indicating the tetragonal crystalline nature of prepared nanoparticles. [Link]

-

Ukrainian Chemistry Journal. THERMAL DEHYDRATION OF PHOSPHATE AS METHOD OF OBTAINING NEW MATERIALS. [Link]

-

Indian Journal of Chemistry. Kinetics & Mechanism of Formation of Chromium(III) Phosphate Complexes from Tetraaquomonomalonatochromium(III) Cation & Orthophosphoric Acid. [Link]

-

Semantic Scholar. Thermal decomposition of chromium(III) nitrate(V) nanohydrate. [Link]

-

ChemBK. Phosphoric acid chromium (III) salt. [Link]

-

EPR AND IR INVESTIGATIONS OF SOME CHROMIUM (III) PHOSPHATE (V) COMPOUNDS. [Link]

-

Noah Chemicals. CHROMIUM (III) PHOSPHATE, TETRAHYDRATE, 98% pure,-325 mesh, CrPO₄.4H₂O. [Link]

-

ResearchGate. TGA measurements of CrPO4, FePO4, CoPO4, NiPO4, CuPO4, and MnPO4. [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Chromium(III) phosphate tetrahydrate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. US3652204A - Production of chromium-containing phosphoric acid or phosphate solution - Google Patents [patents.google.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

Physical and chemical properties of CrPO4·4H2O

An In-Depth Technical Guide to the Physical and Chemical Properties of Chromium(III) Phosphate Tetrahydrate (CrPO₄·4H₂O)

Introduction

Chromium(III) phosphate and its hydrated forms are inorganic compounds that have garnered significant interest across various scientific and industrial domains.[1][2] The general formula is CrPO₄·(H₂O)n, where 'n' can be 0, 4, or 6.[1] The anhydrous form (CrPO₄) is a green solid, while the hydrated versions, such as the hexahydrate (CrPO₄·6H₂O), are typically violet.[1][2] This guide focuses specifically on the tetrahydrate form, CrPO₄·4H₂O, providing a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development. Its utility spans from anti-corrosive pigments and catalysts to potential applications in medicine.[2][3][4]

Physicochemical Properties

The fundamental properties of CrPO₄·4H₂O dictate its behavior and suitability for various applications. These are summarized below.

Physical Properties

The key physical characteristics of Chromium(III) phosphate tetrahydrate are presented in Table 1. The compound is a solid material, generally insoluble in water but soluble in acids.[5][6] This low water solubility is a critical factor in many of its applications, including coatings and potential drug delivery systems.[1][6]

Table 1: Physical Properties of CrPO₄·4H₂O

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CrPO₄·4H₂O | [7][8] |

| Molecular Weight | 219.026 g/mol | [2][9] |

| Appearance | Solid powder | [7][9] |

| Density | ~2.26 g/mL at 25°C | [2][9] |

| Melting Point | Decomposes at 120-140°C | [5][10] |

| Solubility in Water | Insoluble | [2][6][9] |

| Solubility in other solvents | Soluble in acids | [5] |

| CAS Number | 10101-59-4 |[2][8] |

Chemical Properties

CrPO₄·4H₂O is stable under normal conditions but exhibits reactivity with certain substances and decomposes upon heating.[7][11] Its chemical stability and reactivity profile are crucial for its use as a catalyst and in anti-corrosion applications.[1][3]

Table 2: Chemical Properties and Reactivity of CrPO₄·4H₂O

| Property | Description | Source(s) |

|---|---|---|

| Stability | Stable under normal storage conditions. | [7][11] |

| Incompatible Materials | Strong oxidizing agents. | [7][11] |

| Hazardous Decomposition | When heated to decomposition, it emits oxides of phosphorus and chromium. | [7][11] |

| Ion Exchange | Demonstrates cation exchange capabilities, with selectivity for certain metal ions like Pb²⁺ and Cu²⁺. |[1] |

Structural and Magnetic Properties

Synthesis and Characterization

The reliable synthesis and thorough characterization of CrPO₄·4H₂O are paramount for research and development. An aqueous precipitation method is commonly employed due to its scalability and control over product purity.

Aqueous Precipitation Synthesis Protocol

This protocol describes a standard laboratory procedure for synthesizing CrPO₄·4H₂O powder.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Ammonia solution (for pH adjustment, optional)

Step-by-Step Methodology:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of Cr(NO₃)₃·9H₂O in deionized water.

-

Prepare a 0.5 M solution of (NH₄)₂HPO₄ in deionized water.

-

-

Precipitation:

-

Slowly add the (NH₄)₂HPO₄ solution to the Cr(NO₃)₃ solution dropwise while stirring vigorously at room temperature. A gel-like precipitate will form.

-

The reaction is: Cr(NO₃)₃ + (NH₄)₂HPO₄ + 4H₂O → CrPO₄·4H₂O(s) + 2NH₄NO₃ + HNO₃

-

-

Aging the Precipitate:

-

Continue stirring the mixture for 2-4 hours to allow the precipitate to age. This process helps improve the crystallinity and filterability of the product.

-

-

Filtration and Washing:

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid repeatedly with deionized water to remove soluble byproducts like ammonium nitrate. Test the filtrate with a nitrate ion test strip to ensure complete removal.

-

-

Drying:

-

Dry the washed solid in a vacuum oven at a low temperature (e.g., 60°C) for 12-24 hours to obtain the final CrPO₄·4H₂O powder without inducing thermal decomposition.

-

Rationale for Experimental Choices

-

Choice of Precursors: Chromium(III) nitrate and di-ammonium phosphate are highly soluble salts that provide a clean source of Cr³⁺ and PO₄³⁻ ions for precipitation.[1]

-

Slow Addition and Stirring: This ensures homogeneity and promotes the formation of uniform particles, preventing the localized high concentrations that can lead to amorphous or mixed-phase products.

-

Aging Step: This allows for Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable crystals, resulting in a more uniform and crystalline product.

-

Thorough Washing: The removal of ionic impurities is critical, as residual nitrates or ammonium salts could interfere with subsequent applications or characterization, particularly thermal analysis.

-

Low-Temperature Drying: Since the material begins to decompose around 120°C, a low drying temperature is essential to preserve the tetrahydrate structure and prevent premature water loss.[5][10]

Characterization Workflow

To validate the synthesis and understand the material's properties, a systematic characterization workflow is essential. This process confirms the identity, purity, structure, and morphology of the synthesized CrPO₄·4H₂O.

Caption: The stepwise thermal degradation of CrPO₄·4H₂O upon heating.

Thermogravimetric Analysis (TGA) Insights

A TGA experiment on CrPO₄·4H₂O would show an initial mass loss corresponding to the removal of the four water molecules. The theoretical mass loss for this step can be calculated:

-

Mass of 4 H₂O = 4 * 18.015 g/mol = 72.06 g/mol

-

Total Mass of CrPO₄·4H₂O = 219.026 g/mol

-

Expected Mass Loss % = (72.06 / 219.026) * 100% ≈ 32.9%

This calculated value provides a quantitative benchmark for experimental TGA results, confirming the hydration state of the synthesized material. The process of dehydration can sometimes occur in multiple, overlapping steps, as seen in other phosphate hydrates. [12][13]

Applications and Relevance

The unique properties of chromium(III) phosphate make it a valuable material in several fields.

Catalysis and Coatings

Chromium(III) phosphate is used as a catalyst in the polymer industry, particularly in the alkylation of aromatic hydrocarbons. [1][3]Its surface acidity and structural stability are key to its catalytic activity. [14]Furthermore, paints containing chromium(III) phosphate serve as effective anti-corrosive coatings for metals like zinc and aluminum, forming a protective film on the substrate. [1]

Potential in Drug Development and Radiopharmaceuticals

While Cr(VI) is toxic, Cr(III) is an essential trace element. [15]This has led to the exploration of Cr(III) compounds in medicine. Although direct applications of CrPO₄·4H₂O in drug formulations are not widespread, it is noted for use as an additive. [2]The low solubility of chromium phosphate is advantageous in controlled-release scenarios. Research has shown that novel chromium(III)-based compounds can inhibit the progression of drug-resistant colorectal cancer cells, suggesting a potential therapeutic avenue for chromium compounds. [16] Additionally, suspensions of chromium(III) phosphate labeled with radionuclides (like ³²P or ⁹⁰Y) are used in a procedure called radiosinoviorthesis to treat chronic synovitis in patients with conditions like rheumatoid arthritis. [17]The particle size and insolubility of the CrPO₄ are critical for retaining the radioactive agent within the treated joint. [17]

Safety and Handling

Proper handling of CrPO₄·4H₂O is essential to ensure laboratory safety.

Hazard Identification

-

Toxicity: The compound is considered harmful if swallowed. [7][15]* Irritation: It can cause skin and serious eye irritation. [15][18]Inhalation of dust may cause respiratory irritation. [18]* Carcinogenicity: No ingredient in this product is listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. [7]

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible. [7][11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [19] * Skin Protection: Wear impervious gloves and a lab coat or protective suit. [19] * Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator. [11]* Handling: Avoid contact with skin, eyes, and clothing. [11]Avoid dust formation and inhalation. [11][19]Wash hands thoroughly after handling. [7]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents. [7][19]

-

References

-

Wikipedia. (n.d.). Chromium(III) phosphate. Retrieved from [Link]

-

FUNCMATER. (n.d.). Chromium(III) phosphate tetrahydrate (CrPO4•4H2O)-Powder. Retrieved from [Link]

-

Chemsrc. (2025, August 25). chromium(III) phosphate | CAS#:7789-04-0. Retrieved from [Link]

-

PubChem. (n.d.). Chromium phosphate (CrPO4). Retrieved from [Link]

-

American Elements. (n.d.). Chromium Phosphate Tetrahydrate. Retrieved from [Link]

-

American Elements. (2022, January 15). SAFETY DATA SHEET - Chromium(III) phosphate tetrahydrate. Retrieved from [Link]

-

ChemBK. (2024, April 10). Phosphoric acid chromium (III) salt. Retrieved from [Link]

-

Wikiwand. (n.d.). Chromium(III) phosphate. Retrieved from [Link]

-

Al-Zahrani, S. M., & El-Hakam, S. A. (2014). Synthesis of mesoporous chromium phosphates via solid-state reaction at low temperature. Journal of the Saudi Society of Agricultural Sciences, 13(1), 59-65. Retrieved from [Link]

-

Chang, Y. M., et al. (2023). Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chromium Phosphate: A Catalyst for Innovation in Chemical Manufacturing. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chromium (III) compounds. Retrieved from [Link]

-

Oliva, J. P., et al. (2018). Fosfato de cromo (III) marcado con diferentes radionúclidos para uso en radiosinoviortesis. SciELO Cuba. Retrieved from [Link]

-

The Chemistry Solution. (2022, March 5). How to Write the Equation for CrPO4 + H2O. Retrieved from [Link]

-

ResearchGate. (2020, September). Molecular structure of compound 4·4H2O with the labelling scheme.... Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Lavrova, G. V., et al. (2016). Structure and thermal decomposition of Cs2HPO4 · 2H2O. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Thermal Decomposition of Cerium(IV) Hydrogen Phosphate Ce(PO4)(HPO4)0.5(H2O)0.5. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of brushite, CaHPO 4·2H 2O to monetite CaHPO 4 and the formation of an amorphous phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic approach of multi-step thermal decomposition processes of iron (III) phosphate dihydrate FePO4∙2H2O. Retrieved from [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. wholesale Chromium(III) phosphate tetrahydrate Powder- FUNCMATER [funcmater.com]

- 3. nbinno.com [nbinno.com]

- 4. Chromium (III) compounds - DCCEEW [dcceew.gov.au]

- 5. chembk.com [chembk.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. labsolu.ca [labsolu.ca]

- 9. americanelements.com [americanelements.com]

- 10. chromium(III) phosphate | CAS#:7789-04-0 | Chemsrc [chemsrc.com]

- 11. americanelements.com [americanelements.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chromium phosphate (CrPO4) | CrO4P | CID 62673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.sld.cu [scielo.sld.cu]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Unraveling the History of Chromium(III) Phosphate Tetrahydrate: A Technical Guide for Researchers

A deep dive into the historical discovery, synthesis, and evolving scientific understanding of Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O), this guide offers researchers, scientists, and drug development professionals a comprehensive overview of this inorganic compound. From early 20th-century debates to modern applications, we explore the scientific journey that has shaped our knowledge of this versatile material.

Introduction: The Enduring Significance of Chromium(III) Phosphate

Chromium(III) phosphate, in its various hydrated forms, has long been a subject of scientific inquiry due to its diverse applications, ranging from catalysis and corrosion inhibition to its use as a pigment.[1][2] For researchers in drug development and materials science, understanding the fundamental properties and history of its specific hydrates, such as the tetrahydrate, is crucial for leveraging its full potential. This technical guide provides a detailed historical and scientific exploration of Chromium(III) phosphate tetrahydrate, tracing its discovery, the evolution of its synthesis, and the scientific discourse that has defined its identity.

The Early Discovery and a Tale of Two Hydrates: A Historical Controversy

The story of Chromium(III) phosphate tetrahydrate is intrinsically linked to the broader study of chromium phosphates in the early 20th century. In 1917, chemists Alfred Francis Joseph and William Norman Rae published a seminal paper titled "XXIII.—Chromium phosphate," which provided a detailed account of the preparation and properties of various chromium phosphate hydrates.[3] Their work suggested the existence of several crystalline forms, including a hexahydrate (CrPO₄·6H₂O) and, significantly, a tetrahydrate (CrPO₄·4H₂O).

According to Joseph and Rae, the hexahydrate, a violet crystalline solid, could be dehydrated to form lower hydrates, including the tetrahydrate.[3] Their experimental approach, typical of the era, likely relied on gravimetric analysis and chemical tests to determine the water of hydration.

However, this initial understanding was challenged decades later. In 1952, a pivotal study by Barbara M. Sullivan and Howard F. McMurdie from the National Bureau of Standards revisited the crystal forms of chromium orthophosphate.[4][5] Employing the more advanced technique of X-ray powder diffraction, they concluded that only the hexahydrate of Chromium(III) phosphate exists in a crystalline form. Their research indicated that the lower hydrates reported by Joseph and Rae, including the tetrahydrate, were likely amorphous or mixtures of the hexahydrate and amorphous material.[4][5]

This historical discrepancy highlights the evolution of analytical techniques and their impact on our understanding of chemical compounds. While Joseph and Rae's work was foundational, the advent of X-ray diffraction provided a more definitive method for distinguishing between crystalline and amorphous solids.[6][7]

Diagram: Evolution of Understanding of Chromium(III) Phosphate Hydrates

A diagram illustrating the shift in scientific understanding of Chromium(III) phosphate hydrates.

Synthesis and Characterization: From Historical Methods to Modern Techniques

The synthesis of Chromium(III) phosphate hydrates has evolved significantly since the early 20th century. Understanding these methods is key to controlling the properties of the final product.

Historical Synthesis of Chromium(III) Phosphate Hydrates

Joseph and Rae's 1917 paper describes the preparation of the violet, crystalline hexahydrate by mixing cold solutions of chrome alum and disodium hydrogen phosphate.[3] The resulting amorphous precipitate would crystallize upon standing in the solution for a day or two.[3] Their method for obtaining the tetrahydrate likely involved the controlled heating of the hexahydrate, a common technique at the time for studying dehydration.[3]

Experimental Protocol: Historical Synthesis of Crystalline Chromium(III) Phosphate Hexahydrate (Joseph and Rae, 1917)

-

Preparation of Solutions: Prepare separate aqueous solutions of chrome alum (KCr(SO₄)₂·12H₂O) and disodium hydrogen phosphate (Na₂HPO₄).

-

Precipitation: Mix the cold solutions. An amorphous, violet precipitate of chromium phosphate hexahydrate will form.

-

Crystallization: Allow the precipitate to remain in the mother liquor for 24-48 hours. During this time, the amorphous solid will convert to a crystalline form.

-

Isolation: Wash the crystalline precipitate by decantation, followed by filtration.

-

Drying: Allow the isolated crystals to air dry.

Causality: The aging process in the mother liquor allows for the slow rearrangement of the initially disordered amorphous solid into a more thermodynamically stable crystalline structure.

Modern Synthesis of Chromium(III) Phosphate Hydrates

Contemporary methods for synthesizing Chromium(III) phosphate offer greater control over the final product's properties, including its degree of hydration and crystallinity. These methods are crucial for producing materials with specific catalytic or electronic properties.

One common modern approach involves the reduction of a chromium(VI) species in the presence of phosphoric acid.

Experimental Protocol: Modern Synthesis of Chromium(III) Phosphate

-

Reaction Mixture: Prepare a solution of chromium(VI) oxide (CrO₃) in phosphoric acid (H₃PO₄).

-

Reduction: Slowly add a reducing agent, such as hydrazine, to the solution.[1] The chromium(VI) is reduced to chromium(III), leading to the precipitation of Chromium(III) phosphate.

-

Control of Hydration: The degree of hydration (n in CrPO₄·nH₂O) can be influenced by controlling the reaction temperature, concentration of reactants, and drying conditions. For instance, gel-like amorphous Chromium(III) phosphate can be prepared through the reduction of ammonium dichromate with ethanol in the presence of various acids.[1]

-

Isolation and Drying: The precipitate is filtered, washed, and dried under controlled conditions to obtain the desired hydrate.

Causality: The choice of reducing agent and the reaction conditions directly influence the kinetics of the precipitation and the resulting structure of the chromium phosphate. The use of structure-directing agents can also lead to the formation of mesoporous materials with high surface areas, which is advantageous for catalytic applications.[8]

Table: Comparison of Historical and Modern Synthesis Techniques

| Feature | Historical Method (Joseph and Rae, 1917) | Modern Methods |

| Starting Materials | Chrome alum, Disodium hydrogen phosphate | Chromium(VI) oxide, Phosphoric acid, Reducing agents |

| Key Process | Precipitation and aging | Reduction-precipitation |

| Control over Product | Limited control over crystallinity and hydration | Greater control over particle size, porosity, and hydration |

| Characterization | Gravimetric analysis, chemical tests | X-ray diffraction, electron microscopy, spectroscopic techniques |

Applications in Research and Drug Development

While the historical focus was on its fundamental chemical properties, modern research has unveiled a range of applications for Chromium(III) phosphate, particularly in areas of interest to drug development professionals.

-

Catalysis: Chromium(III) phosphate is a versatile catalyst in various organic reactions.[2] Its acidic sites and redox properties make it suitable for processes such as the alkylation of aromatic hydrocarbons.[1] In the context of drug synthesis, such catalytic activity can be harnessed to develop more efficient and selective synthetic routes for complex pharmaceutical intermediates.

-

Drug Delivery and Biomaterials: The low toxicity of trivalent chromium compounds, in contrast to the high toxicity of hexavalent chromium, makes them candidates for biomedical applications.[9] Research into phosphate-based materials for drug delivery and tissue engineering is an active field. The controlled synthesis of Chromium(III) phosphate nanoparticles or porous structures could lead to novel drug delivery systems with tailored release profiles.

-

Anti-corrosive Coatings: Paints and coatings containing Chromium(III) phosphate are used to protect metals from corrosion.[1] This property is relevant in the manufacturing of medical devices and equipment where biocompatibility and durability are essential.

Diagram: Workflow for Investigating Catalytic Applications of Chromium(III) Phosphate

A workflow for evaluating the catalytic potential of synthesized Chromium(III) phosphate.

Safety and Toxicological Profile

A crucial consideration for any material intended for applications in or near biological systems is its toxicological profile. Chromium exists in several oxidation states, with chromium(III) and chromium(VI) being the most common. It is well-established that chromium(VI) compounds are highly toxic and carcinogenic.[9] In contrast, chromium(III) is considered an essential trace element for humans and is significantly less toxic.

However, prolonged or high-level exposure to chromium(III) compounds can still pose health risks.[1] The toxicity of Chromium(III) phosphate is largely dependent on its solubility. Given its low solubility in water, the primary risk is associated with the potential for phagocytosis by macrophage cells, which can lead to the release of Cr³⁺ ions in the acidic environment of lysosomes.[1] This can result in oxidative stress and cellular damage. Therefore, when considering its use in drug development or biomedical applications, a thorough evaluation of its biocompatibility and potential for ion leaching is essential.

Conclusion

The journey of Chromium(III) phosphate tetrahydrate from its initial, and likely mistaken, identification as a crystalline entity to our modern understanding of its amorphous nature encapsulates the progress of chemical science. The historical debate between the findings of Joseph and Rae and the later work of Sullivan and McMurdie underscores the importance of advancing analytical techniques in accurately characterizing materials. Today, with sophisticated synthesis and characterization methods, researchers can tailor the properties of Chromium(III) phosphate for a variety of applications, from industrial catalysis to potential roles in drug delivery and biomaterials. For scientists and professionals in these fields, a deep appreciation of its history provides a valuable context for future innovation.

References

- Sullivan, B. M., & McMurdie, H. F. (1952). Crystal Forms of Chromium Orthophosphate. Journal of Research of the National Bureau of Standards, 48(2), 159-163.

-

Wikipedia. (n.d.). Chromium(III) phosphate. Retrieved January 15, 2026, from [Link]

- Joseph, A. F., & Rae, W. N. (1917). XXIII.—Chromium phosphate. J. Chem. Soc., Trans., 111, 196-202.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Chromium Phosphate: A Catalyst for Innovation in Chemical Manufacturing. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (1957). Supplementary list of publications of the National Bureau of Standards, July 1, 1947 to June 30, 1957. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). XXIII.—Chromium phosphate. Retrieved January 15, 2026, from [Link]

-

FUNCMATER. (n.d.). Chromium(III) phosphate tetrahydrate (CrPO4·4H2O)-Powder. Retrieved January 15, 2026, from [Link]

- Joseph, A. F., & Rae, W. N. (1917). XXIII.

- Google Patents. (n.d.). CN103274382A - Preparation method of chromium phosphate.

- Google Patents. (n.d.). JP2008214765A - Method for producing aqueous chromium phosphate solution.

-

ResearchGate. (2015). Crystallization of chromium condensed phosphates in the system CrO3 - NH4PO3. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2012). Synthesis of mesoporous chromium phosphates via solid-state reaction at low temperature. Retrieved January 15, 2026, from [Link]

-

MySkinRecipes. (n.d.). Chromium(III)phosphate tetrahydrate. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US3327010A - Chromium calcium phosphate catalyst and method for dehydrogenating olefins.

- Google Patents. (n.d.). US4397765A - Phosphated alumina or aluminum phosphate chromium catalyst.

-

EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2015). Structure of amorphous Fe–Cr–P alloys prepared by electrodeposition. Retrieved January 15, 2026, from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Chromium (III) compounds. Retrieved January 15, 2026, from [Link]

-

GOV.UK. (2022). Chromium: toxicological overview. Retrieved January 15, 2026, from [Link]

-

Scientific Research Publishing. (2018). Study of Chromium-Lead-Phosphate Glasses by XRD, IR, Density and Chemical Durability. Retrieved January 15, 2026, from [Link]

-

PubMed. (2015). Amorphous or Crystalline? A Comparison of Particle Engineering Methods and Selection. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 12.1: Crystalline and Amorphous Solids. Retrieved January 15, 2026, from [Link]

-

MDPI. (2020). On Structure and Properties of Amorphous Materials. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN104609473A - Method for preparing basic chromium sulfate from chromium phosphate.

-

PubMed. (n.d.). X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Water of crystallization. Retrieved January 15, 2026, from [Link]

-

PubMed. (2007). Hydration of Inorganic Phosphates in Crystal Lattices and in Aqueous Solution. An Experimental and Theoretical Study. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2014). Methods to determine hydration states of minerals and cement hydrates. Retrieved January 15, 2026, from [Link]

-

Journal of the American Chemical Society. (1982). Hydration and dehydration of phosphoric acid derivatives: free energies of formation of the pentacoordinate intermediates for phosphate ester hydrolysis and of monomeric metaphosphate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. ia600607.us.archive.org [ia600607.us.archive.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 7. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gov.uk [gov.uk]

Methodological & Application

Application Notes: Chromium(III) Phosphate Tetrahydrate as an Effective Anti-Corrosive Pigment

Abstract: The pervasive issue of metal corrosion necessitates the development and application of effective protective coatings.[1] For decades, chromate-based pigments, particularly those containing hexavalent chromium (Cr(VI)), were the industry standard for corrosion inhibition due to their exceptional performance. However, the high toxicity and carcinogenicity of Cr(VI) compounds have led to stringent environmental and health regulations, compelling the search for safer alternatives.[2][3] Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O) has emerged as a promising alternative, offering a significantly more favorable toxicological profile while providing robust anti-corrosive properties.[1][2] This document provides a detailed technical guide for researchers and formulation scientists on the properties, mechanism, formulation, and performance evaluation of Chromium(III) phosphate tetrahydrate as an anti-corrosive pigment in protective coating systems.

Physicochemical Properties and Characteristics

Chromium(III) phosphate tetrahydrate is an inorganic compound valued for its stability and low solubility, making it an ideal candidate for a pigment in protective coatings.[4] Understanding its fundamental properties is crucial for effective formulation and application.

Table 1: Key Physicochemical Properties of Chromium(III) Phosphate Tetrahydrate

| Property | Value / Description | Source(s) |

| Chemical Formula | CrPO₄·4H₂O | [4][5] |

| Molar Mass | ~219.03 g/mol | [5] |

| CAS Number | 10101-59-4 | [5] |

| Appearance | Green to bluish-green solid powder. | [4] |

| Solubility in Water | Low solubility / Insoluble. | [1][4][6] |

| Thermal Stability | Exhibits excellent thermal stability. | [4] |

| pH (in aqueous slurry) | ~6.5 | [1] |

Mechanism of Corrosion Inhibition

The primary function of an active anti-corrosive pigment is to passivate the metal surface, creating a protective barrier that inhibits the electrochemical reactions responsible for corrosion.[7] Chromium(III) phosphate achieves this through a chemical inhibition mechanism.[1][6]

Unlike sacrificial pigments like zinc, which provide cathodic protection, chromium(III) phosphate functions by forming a stable, insoluble phosphate layer directly on the metallic substrate.[1] The process is initiated when water and oxygen, the primary drivers of corrosion, permeate the coating matrix and reach the pigment particles.

The key steps are:

-

Limited Dissolution: Water that diffuses into the binder slowly dissolves a small amount of the chromium(III) phosphate pigment.[1][6]

-

Ion Transport: The dissolved phosphate (PO₄³⁻) anions are transported to the metal surface.[6]

-

Surface Reaction & Passivation: At the anodic sites of the steel surface, where iron would typically oxidize (Fe → Fe²⁺ + 2e⁻), the phosphate ions react. They form a dense, insoluble, and adherent layer of basic iron(III) phosphate.[1][6] This passivation layer effectively blocks the anodic reaction, stifling the corrosion process.

It is noted that chromium(III) phosphate is an excellent long-term inhibitor but may be less effective in the initial phase of corrosion protection due to its low solubility.[1][6] For this reason, it is often used in combination with other anti-corrosive pigments to provide more immediate protection.[1][6]

Caption: Corrosion inhibition mechanism of Chromium(III) phosphate.

Formulation Guidelines for Anti-Corrosive Primers

The effectiveness of Chromium(III) phosphate tetrahydrate is highly dependent on the overall coating formulation. Proper dispersion and an appropriate pigment volume concentration (PVC) are critical. Below is a sample starting-point formulation for a solvent-borne epoxy-polyamide primer.

Table 2: Example Formulation for an Epoxy-Polyamide Primer

| Component | Type | Weight (%) | Function |

| Part A: Epoxy Resin Base | |||

| Medium MW Epoxy Resin | Binder | 30.0 | Forms the primary film, provides adhesion and chemical resistance. |

| Xylene / MEK Blend (1:1) | Solvent | 20.0 | Dissolves the resin and controls viscosity for application. |

| Chromium(III) Phosphate | Anti-Corrosive Pigment | 15.0 | Primary corrosion inhibitor. |

| Titanium Dioxide (Rutile) | Co-pigment | 5.0 | Provides opacity (hiding power) and color. |

| Talc / Barium Sulfate | Extender Pigment | 12.0 | Controls gloss, improves barrier properties, and reduces cost. |

| Anti-settling Agent | Additive | 0.5 | Prevents pigment from settling during storage. |

| Dispersing Agent | Additive | 0.5 | Wets pigment surfaces to ensure uniform dispersion. |

| Part B: Curing Agent | |||

| Polyamide Adduct | Curing Agent | 16.5 | Reacts with the epoxy resin to cross-link and cure the film. |

| Total | 100.0 | ||

| Mix Ratio (A:B by weight) | 5:1 |

Formulation Causality:

-

Binder Selection: Epoxy-polyamide systems are chosen for their excellent adhesion to metal substrates, chemical resistance, and durability, which complements the passivating action of the pigment.[7]

-

Pigment Loading: The 15% loading of Chromium(III) phosphate is a typical starting point. The optimal concentration should be determined experimentally and is related to the critical pigment volume concentration (CPVC) of the system.

-

Extenders: Talc and Barium Sulfate are not inert fillers. Their lamellar (plate-like) or nodular structures can create a more tortuous path for water and corrosive ions to travel through the coating, enhancing the overall barrier protection.[7]

Performance Evaluation: Protocols

To validate the efficacy of a formulation containing Chromium(III) phosphate, a series of standardized tests must be performed. These protocols ensure that the coating meets performance requirements for adhesion and corrosion resistance.

Caption: Standard experimental workflow for coating evaluation.

Protocol 4.1: Accelerated Corrosion Resistance Test

Standard: Based on ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[8][9][10]

Objective: To evaluate the relative corrosion resistance of the coating in an accelerated, controlled corrosive environment.[8][10][11]

Materials:

-

Coated and cured steel panels (scribed diagonally to expose the base metal).[8]

-

Salt spray test chamber.

-

5% Sodium Chloride (NaCl) solution (5 parts NaCl to 95 parts deionized water by mass).[8][10]

-

pH meter.

Procedure:

-

Solution Preparation: Prepare the 5% NaCl solution. Adjust the pH to the neutral range of 6.5 to 7.2.[9][10]

-

Chamber Setup: Set the salt spray cabinet temperature to 35°C (95°F).[9][12]

-

Sample Placement: Mount the scribed test panels inside the chamber at an angle (typically 15-30 degrees from the vertical) to ensure fog exposure and prevent solution from pooling.

-

Exposure: Subject the panels to a continuous fog of the atomized salt solution for a predetermined duration (e.g., 500, 1000, or 1500 hours).[8] The fog fallout rate should be maintained at 1-2 mL/hr/80 cm².[9][11]

-

Evaluation: Periodically, or at the end of the test duration, remove the panels. Gently wash with running water to remove salt residue and dry immediately.[8]

-

Assessment: Inspect the panels for signs of corrosion, specifically:

-

Blistering: Formation of bubbles under the coating film.

-

Rusting: Appearance of red rust on the panel surface.

-

Scribe Creepback: The extent of corrosion or undercutting of the coating away from the scribed line. Measure the creep in millimeters.

-

Protocol 4.2: Coating Adhesion Test

Standard: Based on ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.[13][14][15]

Objective: To assess the adhesion of the coating film to the metallic substrate.[15][16] Good adhesion is critical for long-term coating performance.

Materials:

-

Coated and cured steel panels.

-

Sharp cutting tool or a specialized cross-hatch cutter.

-

Pressure-sensitive tape as specified by the ASTM standard.

-

Illuminated magnifier.

Procedure (Method B for coatings < 5 mils / 125 µm):

-

Cutting the Lattice: Place the panel on a firm surface. Make a series of six parallel cuts through the coating to the substrate. The spacing between cuts should be 2 mm for coating thicknesses between 2.0 to 5.0 mils.[17]

-

Cross-Cutting: Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch lattice pattern.[15][17]

-

Cleaning: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

-

Tape Application: Apply the center of the specified pressure-sensitive tape over the lattice. Firmly rub the tape to ensure good contact.

-

Tape Removal: Within 90 seconds of application, remove the tape by seizing the free end and pulling it back upon itself at a 180-degree angle rapidly but smoothly.[14]

-

Assessment: Visually inspect the grid area for the amount of coating removed. Classify the adhesion according to the ASTM D3359 scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[15][17]

Performance Data & Interpretation

The results from the evaluation protocols provide quantitative and qualitative measures of the coating's performance.

Table 3: Example Performance Data for Epoxy Primer with CrPO₄·4H₂O

| Test | Metric | Result | Interpretation |

| ASTM B117 Salt Spray | Scribe Creepback @ 1000 hours | < 2 mm | Excellent resistance to under-film corrosion. Indicates strong passivation at the scribe. |

| (1000 hours) | Blistering | No blisters observed | The coating maintains its integrity and does not delaminate under corrosive stress. |

| ASTM D3359 Adhesion | Adhesion Rating | 5B | Perfect adhesion. No coating was removed by the tape, indicating a strong bond to the substrate.[17] |

Interpretation Insights:

-

A low scribe creepback value in the salt spray test is a direct indicator of the effectiveness of the anti-corrosive pigment. It shows that the pigment is successfully passivating the exposed metal and preventing corrosion from spreading beneath the coating film.

-

An adhesion rating of 4B or 5B is generally considered good for demanding applications.[17] Poor adhesion (0B-2B) would suggest incompatibility between the coating and substrate or improper surface preparation, regardless of the pigment's efficacy.

Safety and Handling

While Chromium(III) phosphate is significantly less toxic than its hexavalent chromium counterparts, proper laboratory safety protocols must be followed.[1][2]

-

Toxicity: Chromium(III) is an essential nutrient at trace levels.[18] However, inhalation of dusts can cause respiratory irritation.[19][20] Ingestion of large amounts is harmful.[19][20] There is inadequate evidence to classify Chromium(III) compounds as carcinogenic to humans.[2]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] Avoid creating dust.

-

Exposure Controls: The OSHA permissible exposure limit (PEL) for soluble chromic [chromium(III)] salts is 0.5 mg/m³ as an 8-hour time-weighted average (TWA).[18]

Conclusion

Chromium(III) phosphate tetrahydrate stands as a viable and effective anti-corrosive pigment for modern protective coatings. Its mechanism of forming a stable phosphate passivation layer provides excellent long-term corrosion resistance. When properly formulated into a robust binder system like an epoxy-polyamide, it demonstrates superior performance in standardized adhesion and accelerated corrosion tests. Its favorable safety profile compared to traditional chromates makes it a critical component in the development of high-performance, environmentally conscious protective coatings for a wide range of metallic substrates.[21][22]

References

-

Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA-Tator, Inc. [Link]

-

ASTM B117 – The Salt Spray Test. (n.d.). DECRA Metal Roofing. [Link]

-

ASTM D3359-23: Standard Test Methods for Rating Adhesion by Tape Test. (2023). ASTM International. [Link]

-

Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024). HumiSeal. [Link]

-

ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus. (n.d.). Q-Lab. [Link]

-

ASTM B117 testing. (n.d.). Industrial Physics. [Link]

-

ASTM D3359 Test Methods For Measuring Adhesion By Tape. (n.d.). Micom Laboratories. [Link]

-

ASTM D3359-23: Tape Test Methods for Measuring Adhesion. (2023). The ANSI Blog. [Link]

-

Salt spray test. (n.d.). Wikipedia. [Link]

-

ASTM B117 - Salt spray (fog) & corrosion test. (n.d.). Cotec Labs. [Link]

-

Apostolescu, N., et al. (n.d.). RECENT ADVANCES IN ANTICORROSIVE PHOSPHATE PIGMENTS. Bulletin of the Polytechnic Institute of Iasi. [Link]

-

Electrochemical corrosion behavior of chromium–phosphorus coatings electrodeposited from trivalent chromium baths. (2014). ResearchGate. [Link]

-

Anticorrosive Pigments for Protection of Metal Surfaces. (n.d.). Turkchem. [Link]

-

Chromium(III) phosphate. (n.d.). Wikipedia. [Link]

-

High performance anticorrosive paint formulations based on phosphate pigments. (2015). ResearchGate. [Link]

-

Kalendova, A., et al. (2002). Comparison of the efficiencies of anticorrosive pigments based on phosphates. Progress in Organic Coatings. [Link]

-

Chromium(III)phosphate tetrahydrate. (n.d.). MySkinRecipes. [Link]

-

Toxicological Profile for Chromium. (1988). U.S. Environmental Protection Agency. [Link]

- Method for preparing a chromium iii organic complex, its use as corrosion inhibiting agent and as anticorrosive coating agent. (2003).

-

Chromium(III) phosphate tetrahydrate (CrPO4•4H2O)-Powder. (n.d.). FUNCMATER. [Link]

- Treatment solution containing chromium(iii) for a method for producing an anti-corrosion... (2016).

-

The Application of Phosphate Treatment for Chromium-Free Insulating Coating on Electrical Steel. (n.d.). Journal of the Chinese Corrosion Engineering Association. [Link]

-

Toxicological Profile for Chromium. (n.d.). National Center for Biotechnology Information. [Link]

-

Chromium: toxicological overview. (2022). GOV.UK. [Link]

-

FORMULATION OF ANTICORROSIVE PAINTS EMPLOYING CONDUCTING POLYMERS. (n.d.). CORE. [Link]

- Anti-corrosive chromic phosphorized chemical conversion type paint. (2004).

-

Formulating with Corrosion Protection in Mind. (2021). UL Prospector. [Link]

-

Comparison of the efficiencies of anticorrosive pigments based on phosphates. (2002). ResearchGate. [Link]

-

Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III) Compounds: A Literature Review. (2023). MDPI. [Link]

-

Testing Techniques to Measure Chromium Coating Quality. (2023). The Armoloy Corporation. [Link]

-

Synthesis, properties and uses of chromium-based pigments from the Manufacture de Sèvres. (2021). ResearchGate. [Link]

-

High performance anti-corrosive powder coatings based on phosphate pigments containing poly(o-aminophenol). (2020). ResearchGate. [Link]

-

The Electrodeposition of Composite Coatings: Diversity, Applications and Challenges. (2019). University of Southampton ePrints. [Link]

Sources

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. gov.uk [gov.uk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Chromium(III)phosphate tetrahydrate [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. turkchem.net [turkchem.net]

- 7. ulprospector.com [ulprospector.com]

- 8. decra.com [decra.com]

- 9. ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus | Q-Lab [q-lab.com]

- 10. industrialphysics.com [industrialphysics.com]

- 11. Salt spray test - Wikipedia [en.wikipedia.org]

- 12. coteclabs.com [coteclabs.com]

- 13. store.astm.org [store.astm.org]

- 14. blog.chasecorp.com [blog.chasecorp.com]

- 15. micomlab.com [micomlab.com]

- 16. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]

- 17. kta.com [kta.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 22. wholesale Chromium(III) phosphate tetrahydrate Powder- FUNCMATER [funcmater.com]

Application Notes and Protocols: Chromium(III) Phosphate Tetrahydrate in Advanced Materials Synthesis

Introduction: Unveiling the Potential of a Versatile Precursor

Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O) is an inorganic compound that has garnered significant attention as a versatile precursor in the synthesis of a wide array of functional materials.[1][2][3] Its utility stems from its chemical stability, well-defined stoichiometry, and its role as a source of both chromium and phosphate moieties, which are integral to the structure and function of numerous advanced materials. This guide provides an in-depth exploration of the applications of CrPO₄·4H₂O, focusing on its use in the synthesis of catalysts, battery materials, pigments, and anti-corrosion coatings. The protocols detailed herein are designed to be robust and reproducible, offering researchers and materials scientists a solid foundation for their experimental work.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to controlling the synthesis and tailoring the characteristics of the final material.

| Property | Value | Source |

| Chemical Formula | CrPO₄·4H₂O | [2] |

| Molar Mass | 219.03 g/mol (146.97 g/mol anhydrous) | [1][2] |

| Appearance | Deeply colored solid | [1] |

| Solubility | Insoluble in water | [1] |

| Decomposition | Decomposes upon heating | [4] |

Application I: Heterogeneous Catalysis

Chromium phosphate-based materials derived from CrPO₄·4H₂O exhibit notable catalytic activity in various organic transformations, primarily due to their surface acidity.[5] The ability to tune the acidic properties and surface area through controlled synthesis makes them promising candidates for industrial catalysis.

Causality in Catalyst Synthesis: The "Why" Behind the Method

The catalytic performance of chromium phosphate is intrinsically linked to its structural and surface properties. Amorphous chromium phosphate, often synthesized via precipitation or sol-gel methods, typically possesses a high surface area and a significant number of acid sites, which are crucial for reactions like dehydration and isomerization.[5][6] The choice of precipitating agent and calcination temperature are critical variables that dictate the final catalyst's characteristics. For instance, using a combination of aqueous ammonia and propylene oxide as a precipitating agent has been shown to yield catalysts with higher thermal stability and surface area compared to using either agent alone.[6]

Workflow for Catalyst Synthesis

Caption: Workflow for the synthesis and characterization of a chromium phosphate catalyst.

Protocol 1: Synthesis of Amorphous Chromium Phosphate Catalyst via Precipitation

Objective: To synthesize a high-surface-area amorphous chromium phosphate catalyst for alcohol dehydration.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Aqueous ammonia (28-30%)

-

Propylene oxide

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation: Prepare a 1 M aqueous solution of chromium(III) nitrate and a 1 M aqueous solution of diammonium hydrogen phosphate.

-

Precipitation:

-

In a beaker, mix equimolar amounts of the chromium nitrate and diammonium hydrogen phosphate solutions under vigorous stirring.

-

Slowly add a mixture of aqueous ammonia and propylene oxide dropwise to the solution until the pH reaches 8. The use of propylene oxide helps in achieving a more uniform gel structure.[6]

-

Continue stirring for 2 hours at room temperature to ensure complete precipitation.

-

-

Aging and Washing:

-

Age the resulting gel-like precipitate for 24 hours at room temperature.

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions. Centrifugation or filtration can be used to separate the solid.

-

-

Drying: Dry the washed solid in an oven at 110 °C overnight.

-

Calcination: Calcine the dried powder in a furnace under a flow of air. A typical calcination temperature is 500 °C for 4 hours. This step is crucial for developing the catalyst's porosity and acidic sites.[6]

-

Characterization: The resulting amorphous chromium phosphate powder should be characterized by X-ray diffraction (XRD) to confirm its amorphous nature, Brunauer-Emmett-Teller (BET) analysis to determine the surface area, and temperature-programmed desorption of ammonia (NH₃-TPD) to quantify the surface acidity.

Application II: Cathode Materials for Lithium-Ion Batteries

Chromium-based phosphates are being explored as high-voltage cathode materials for next-generation lithium-ion batteries.[7] The introduction of chromium into phosphate frameworks can lead to high operating potentials, enhancing the energy density of the battery.

Rationale for Material Design: The Electrochemical Advantage

The electrochemical performance of cathode materials is dictated by their crystal structure and composition. In the case of chromium-doped lithium iron phosphate (LiFePO₄), the incorporation of Cr³⁺ ions can modify the lattice parameters and electronic structure, potentially improving lithium-ion diffusion and electronic conductivity.[8] The synthesis method plays a pivotal role; for instance, a sol-gel route can produce smaller, more uniform particles with a carbon coating, which is essential for overcoming the inherently low electronic conductivity of phosphate materials.[7]

Logical Relationship in Battery Material Synthesis

Caption: Interplay of synthesis, properties, and performance for cathode materials.

Protocol 2: Synthesis of Carbon-Coated, Chromium-Doped Lithium Iron Phosphate (LiFe₁₋ₓCrₓPO₄/C) via a Sol-Gel Method

Objective: To synthesize a high-performance cathode material for lithium-ion batteries.

Materials:

-

Lithium hydroxide (LiOH·H₂O)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O)

-

Phosphoric acid (H₃PO₄, 85%)

-

Citric acid (as a carbon source and chelating agent)

-

Deionized water

-

Argon gas

Procedure:

-

Stoichiometric Calculation: Calculate the required molar ratios of Li:Fe:Cr:P based on the desired level of chromium doping (e.g., x = 0.03).

-

Solution Preparation:

-

Dissolve the stoichiometric amounts of LiOH·H₂O, FeSO₄·7H₂O, and CrPO₄·4H₂O in deionized water in separate beakers. To prevent the oxidation of Fe²⁺, the water should be deoxygenated by bubbling with argon.

-

Add phosphoric acid to the FeSO₄ solution.

-

-

Sol Formation:

-

Slowly add the lithium hydroxide and chromium phosphate solutions to the iron sulfate/phosphoric acid solution under vigorous stirring.

-

Add an aqueous solution of citric acid to the mixture. The citric acid will chelate the metal ions, forming a homogenous sol.

-

-

Gel Formation: Heat the sol at 80 °C with continuous stirring until a viscous gel is formed.

-

Drying: Dry the gel in a vacuum oven at 120 °C for 12 hours to obtain the precursor powder.

-

Sintering:

-

Grind the precursor powder thoroughly.

-

Sinter the powder in a tube furnace under a flowing argon atmosphere. A typical two-step sintering process is:

-

Heat to 350 °C for 4 hours to decompose the citric acid and form an amorphous carbon network.

-

Then, heat to 700 °C for 8 hours to crystallize the LiFe₁₋ₓCrₓPO₄ phase.[8]

-

-

-

Characterization: The final product should be analyzed by XRD for phase purity and crystal structure, scanning electron microscopy (SEM) or transmission electron microscopy (TEM) for morphology and particle size, and thermogravimetric analysis (TGA) to determine the carbon content. Electrochemical performance is evaluated by assembling coin cells and conducting galvanostatic cycling tests.

Application III: Pigments and Coatings

Chromium(III) phosphate is valued for its use in creating pigments and as a key component in anti-corrosive coatings.[9][10] Its green hue, thermal stability, and low solubility make it a suitable pigment for paints, plastics, and ceramics.[10]

Mechanism of Corrosion Inhibition

When incorporated into a coating, chromium phosphate can act as a corrosion inhibitor.[9] The phosphate ions can interact with the metal surface, forming a passive layer that protects the underlying metal from corrosive agents. This is particularly effective for protecting metals like zinc, aluminum, and their alloys.[1]

Protocol 3: Preparation of a Chromium Phosphate-Based Anti-Corrosive Paint

Objective: To formulate a simple anti-corrosive paint using synthesized chromium phosphate pigment.

Materials:

-

Chromium(III) phosphate pigment (can be synthesized or commercially sourced)

-

Alkyd or epoxy resin (paint binder)

-

Solvent (e.g., mineral spirits for alkyd, xylene/acetone for epoxy)

-

Dispersing agent

-

Anti-settling agent

-

Metal substrate (e.g., steel panel)

Procedure:

-

Pigment Dispersion:

-

In a mixing vessel, combine the paint binder, solvent, and dispersing agent.

-

Gradually add the chromium(III) phosphate pigment while stirring at high speed. A high-shear disperser is recommended to ensure uniform pigment distribution and break down agglomerates.

-

-

Let-down:

-

Once the pigment is well-dispersed, add the remaining binder and solvent, along with the anti-settling agent.

-

Continue mixing at a lower speed until the paint is homogeneous.

-

-

Application:

-

Prepare the metal substrate by cleaning and degreasing it.

-

Apply the paint to the substrate using a brush, roller, or spray gun to achieve the desired film thickness.[1]

-

-

Curing: Allow the paint to cure according to the resin manufacturer's instructions. This may involve air drying or baking at an elevated temperature.

-

Performance Evaluation: The anti-corrosive performance of the coating can be evaluated using techniques such as salt spray testing (ASTM B117) and electrochemical impedance spectroscopy (EIS).

Conclusion and Future Outlook

Chromium(III) phosphate tetrahydrate is a precursor with significant, demonstrated utility in materials science. The protocols outlined in this guide provide a starting point for the synthesis of functional materials with applications in catalysis, energy storage, and protective coatings. Future research will likely focus on the development of more sophisticated nanostructured materials derived from this precursor, such as mesoporous chromium phosphates with tailored pore architectures for enhanced catalytic activity, and hierarchical electrode materials for high-power and long-life batteries. The continued exploration of synthesis-structure-property relationships will undoubtedly unlock new and exciting applications for this versatile compound.

References

-

Synthesis of mesoporous chromium phosphate through an unconventional sol–gel route. ResearchGate. Available at: [Link]

-

Chromium Phosphate Market by Application - Global Forecast 2025-2030. 360iResearch. Available at: [Link]

-

Chromium(III) phosphate. Wikipedia. Available at: [Link]

-

Hydrothermal synthesis and characterization of a chromium(II) pyrophosphate, Na2CrP2O7·0.5H2O. ResearchGate. Available at: [Link]

-

Chromium Phosphate Market Size | Industry Report, 2030. Grand View Research. Available at: [Link]

-

Synthesis of mesoporous chromium phosphates via solid-state reaction at low temperature. ResearchGate. Available at: [Link]

-

Hydrothermal synthesis of a novel nanolayered tin phosphate for removing Cr(III). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and reversible Li-ion intercalation of a novel chromium-doped iron phosphate with an α-CrPO4 structure. Journal of Materials Chemistry A. Available at: [Link]

-

Surface area and acid-base properties of CrPO4 catalysts. ResearchGate. Available at: [Link]

-

Synthesis And Characterization Of Sol-Gel Derived Cr2O3 Nanoparticles. AIP Conference Proceedings. Available at: [Link]

-

Electrochemical oxidation of trivalent chromium in a phosphate matrix: Li3Cr2(PO4)3 as cathode material for lithium ion batteries. ResearchGate. Available at: [Link]

-

Hydrothermal synthesis of a novel nanolayered tin phosphate for removing Cr(III). SciSpace. Available at: [Link]

-